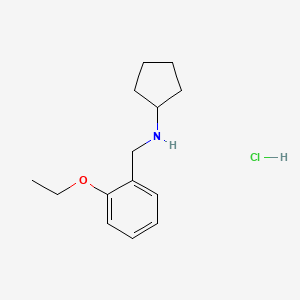![molecular formula C20H21NO3 B5437311 2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5437311.png)
2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid, also known as Dibenzoylmethane (DBM), is a naturally occurring compound found in various plants, fruits, and vegetables. DBM has been widely studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In
作用机制
The mechanism of action of DBM is not fully understood. However, studies have shown that DBM may exert its anti-inflammatory and anti-cancer effects through various pathways, including the NF-κB and MAPK pathways. DBM has been shown to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, leading to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
DBM has been shown to have various biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the activity of enzymes involved in inflammation, such as COX-2 and iNOS, and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DBM has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, DBM has been shown to reduce oxidative stress and improve mitochondrial function.
实验室实验的优点和局限性
DBM has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized and purified. DBM has also been shown to have low toxicity and is well-tolerated in animal studies. However, DBM has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, DBM has a short half-life, which can make it difficult to maintain therapeutic levels in vivo.
未来方向
For DBM research include investigating its potential as a therapeutic agent for various inflammatory and cancer-related diseases, optimizing its formulation for improved bioavailability and efficacy, and exploring its mechanism of action in greater detail. Additionally, DBM may have potential as a dietary supplement or functional food ingredient, and further research is needed to explore this potential application.
合成方法
DBM can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, Mannich reaction, and aldol condensation reaction. The most commonly used method is the Claisen-Schmidt condensation reaction, which involves the reaction of benzaldehyde with acetone in the presence of a base catalyst, followed by acidification to yield DBM.
科学研究应用
DBM has been extensively studied for its potential therapeutic properties. In vitro and in vivo studies have shown that DBM has anti-inflammatory, anti-cancer, and anti-oxidant effects. DBM has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. DBM has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, DBM has been shown to reduce oxidative stress and improve mitochondrial function.
属性
IUPAC Name |
2-[1-(3,5-dimethylbenzoyl)pyrrolidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-9-14(2)11-16(10-13)19(22)21-8-7-15(12-21)17-5-3-4-6-18(17)20(23)24/h3-6,9-11,15H,7-8,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBCBNKRKYKIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(C2)C3=CC=CC=C3C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4S*)-1-[(7-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5437234.png)
![ethyl 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5437246.png)
![methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5437252.png)
![N-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5437257.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5437258.png)
![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5437263.png)
![8-[(2-methoxyphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5437271.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5437277.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5437293.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B5437299.png)
![2-ethyl-N-[2-(1H-indol-1-yl)ethyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B5437318.png)
![2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid](/img/structure/B5437320.png)
![(3aS*,6aR*)-5-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5437325.png)
